N,N-Dimethyl-4-(triphenylstannyl)aniline

Description

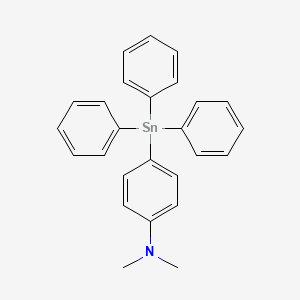

N,N-Dimethyl-4-(triphenylstannyl)aniline is an organotin compound featuring a triphenylstannyl (Sn(C₆H₅)₃) group attached to the para position of an N,N-dimethylaniline moiety. Its molecular formula is C₂₆H₂₅NSn, with a molecular weight of approximately 450.18 g/mol. The compound is primarily utilized in radioiodination reactions due to the reactivity of the tin-carbon bond, which facilitates efficient iododestannylation when treated with oxidizing agents like hydrogen peroxide and radioisotopic iodine (e.g., [¹²³I]NaI) . The electron-donating dimethylamino group enhances the aromatic ring’s electron density, influencing both its reactivity and photophysical properties.

Properties

CAS No. |

31868-28-7 |

|---|---|

Molecular Formula |

C26H25NSn |

Molecular Weight |

470.2 g/mol |

IUPAC Name |

N,N-dimethyl-4-triphenylstannylaniline |

InChI |

InChI=1S/C8H10N.3C6H5.Sn/c1-9(2)8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h4-7H,1-2H3;3*1-5H; |

InChI Key |

XAYOXEFTHBKIMM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(triphenylstannyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(triphenylstannyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler organotin compounds.

Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

N,N-Dimethyl-4-(triphenylstannyl)aniline has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(triphenylstannyl)aniline involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Organotin Analogues

- N,N-Dimethyl-4-(tributylstannyl)imidazo[1,2-a]pyridin-2-yl)aniline Molecular Formula: ~C₂₉H₃₆N₃Sn (estimated). Key Differences: Replaces phenyl groups on tin with butyl chains, reducing steric hindrance and altering lipophilicity. aromatic systems .

Silicon-Containing Derivatives

- However, silicon lacks the heavy-atom effect of tin, which could reduce intersystem crossing and improve quantum yields compared to organotin derivatives .

Boron-Containing Analogues

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Molecular Formula: C₁₆H₂₄BNO₂. Key Differences: The boronate ester group enables participation in Suzuki-Miyaura cross-couplings, contrasting with the Stille coupling applications of organotin compounds. Boron’s lower toxicity and higher stability under aerobic conditions make this derivative preferable in pharmaceutical synthesis .

Photophysical and Electronic Properties

- Solvatochromism: Ethynyl-linked derivatives (e.g., naphthalenylethynyl) exhibit pronounced solvent-dependent absorption/emission shifts, influenced by the dimethylamino group’s electron-donating capacity . Triphenylstannyl derivatives may show similar trends but with added steric and electronic effects from tin.

Stability and Handling Considerations

- Organotin Compounds: Triphenylstannyl: Air- and moisture-sensitive; requires inert storage. Higher thermal stability than aliphatic tin derivatives. Tributylstannyl: More prone to hydrolysis and oxidative degradation .

Silicon and Boron Derivatives :

Toxicity and Environmental Impact

- Organotins: Known for high toxicity (e.g., endocrine disruption). Triphenyltin compounds are regulated under REACH due to environmental persistence .

- Boron and Silicon Analogues : Lower toxicity profiles, making them safer for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.